Distinct SGLT2 Selectivity Profile of Ipragliflozin Scaffold vs. Other SGLT2 Inhibitor Cores
The [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine scaffold, as Ipragliflozin, exhibits a unique SGLT2 selectivity ratio that differentiates it from other in-class inhibitors. In standardized in vitro assays, Ipragliflozin has an IC₅₀ of 7.38 nM for human SGLT2 and 1876 nM for human SGLT1, yielding a selectivity ratio of 254 [1]. This ratio is markedly lower than that of dapagliflozin (1242-fold), empagliflozin (2680-fold), and tofogliflozin (2912-fold), but higher than that of canagliflozin (155-fold) and luseogliflozin (1770-fold) [2]. This specific selectivity profile, driven by the core scaffold, dictates the potential for SGLT1-mediated off-target effects, which is a critical parameter for designing experiments investigating glucose homeostasis and gastrointestinal physiology.
| Evidence Dimension | SGLT2 Selectivity Ratio (IC₅₀ SGLT1 / IC₅₀ SGLT2) |
|---|---|
| Target Compound Data | 254 |
| Comparator Or Baseline | Dapagliflozin: 1242; Empagliflozin: 2680; Tofogliflozin: 2912; Canagliflozin: 155; Luseogliflozin: 1770 |
| Quantified Difference | Ipragliflozin's selectivity ratio is 79.6% lower than dapagliflozin and 90.5% lower than empagliflozin. |
| Conditions | In vitro assay using human SGLT1 and SGLT2 transfected cells. |
Why This Matters
The distinct selectivity profile directly impacts the interpretation of in vivo results, as lower selectivity may confer different gastrointestinal effects, which is crucial for researchers modeling diabetic complications or metabolic syndrome.
- [1] PMC Table 1: IC50 values for human SGLT1 and SGLT2 for various SGLT2 inhibitors. Data from Ohkura T, World J Diabetes. 2015;6(1):136-144. View Source
- [2] Ohkura T. Ipragliflozin: A novel sodium-glucose cotransporter 2 inhibitor developed in Japan. World J Diabetes. 2015;6(1):136-144. View Source
